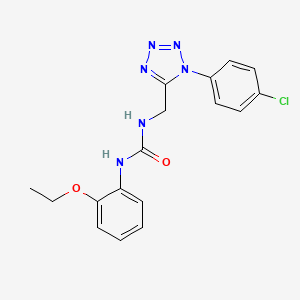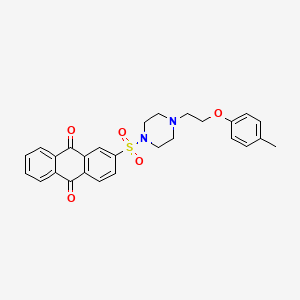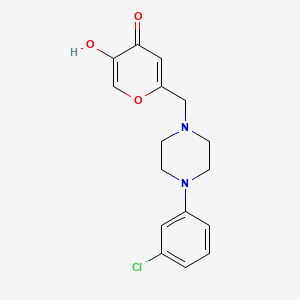
N-(4-(dimethylamino)phenethyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Imaging and Diagnosis of Diseases
- Melanoma Imaging : A study involving the use of iodine-123-labeled N-(2-diethylaminoethyl) 4-iodobenzamide (BZA) in a Phase II clinical trial for imaging primary melanomas and metastases showed promising results. BZA allowed the detection of melanoma lesions and the evaluation of the efficacy of various therapeutic procedures, with no false-positive results observed, highlighting its potential as a safe and useful agent for detecting and monitoring malignant melanoma (Michelot et al., 1993).
Mechanism of Action
Target of Action
Related compounds such as 2-[4-(dimethylamino)phenyl]ethanol have been reported to be effective accelerators for bone cement curing .
Mode of Action
It’s worth noting that related compounds like dimethyl-4-phenylenediamine can be converted to methylene blue by reaction with dimethylaniline and sodium thiosulfate in several steps . This suggests that N-(4-(dimethylamino)phenethyl)-4-methylbenzamide might interact with its targets in a similar manner, leading to changes in the target molecules.
Biochemical Pathways
Related compounds have been shown to inhibit cyclooxygenases (cox-1, cox-2), which are key enzymes in the inflammatory response
Pharmacokinetics
A related compound, n,n-dimethyltryptamine (dmt), has been studied, and it was found that its clearance rate could be reduced by inhibiting monoamine oxidase a (mao-a), cytochrome p450 2d6 (cyp2d6), and to a lesser extent, cyp2c19 . This information might provide some insights into the potential pharmacokinetics of this compound.
Result of Action
Related compounds have been shown to have anti-inflammatory properties, suggesting that this compound might also have similar effects .
Action Environment
It’s worth noting that the electrical and optical properties of a related compound, 4-n,n-dimethylamino-4′-n′-methyl-stilbazolium tosylate (dast), were significantly enhanced after the addition of carbon nanotubes . This suggests that the action of this compound might also be influenced by environmental factors such as the presence of other chemical compounds.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-14-4-8-16(9-5-14)18(21)19-13-12-15-6-10-17(11-7-15)20(2)3/h4-11H,12-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXLRTLPJKMNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Methoxyphenyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2863233.png)

![N-[4-(2,4-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B2863236.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2863241.png)


![2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2863244.png)
![3-Amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl 2-ethylpiperidyl ketone](/img/structure/B2863245.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2863246.png)
![3,4-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2863248.png)
![8-(4-fluorophenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2863250.png)
![methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2863252.png)

